molecular formula C8H10O3S B6264378 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid CAS No. 2228559-29-1

3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid

Cat. No.: B6264378
CAS No.: 2228559-29-1
M. Wt: 186.23 g/mol
InChI Key: FIQHZMJYLSHWML-UHFFFAOYSA-N
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Description

3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a thiophene ring substituted with a methyl group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents. Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its aromatic nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: 3-oxo-3-(4-methylthiophen-2-yl)propanoic acid.

    Reduction: 3-hydroxy-3-(4-methylthiophen-2-yl)propanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might have biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid involves its interaction with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with aromatic residues in proteins, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methylthiophene.

    3-hydroxy-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a methylthiophene.

Uniqueness

3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid is unique due to the presence of the methylthiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

2228559-29-1

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O3S/c1-5-2-7(12-4-5)6(9)3-8(10)11/h2,4,6,9H,3H2,1H3,(H,10,11)

InChI Key

FIQHZMJYLSHWML-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(CC(=O)O)O

Purity

90

Origin of Product

United States

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